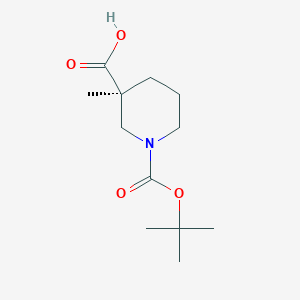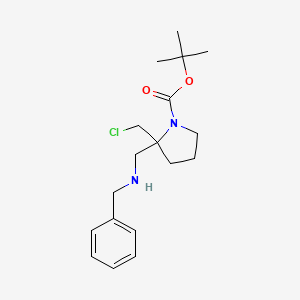
4-Fluoro-3-nitrophenyl pivalate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-Fluoro-3-nitrophenyl pivalate is C11H12FNO4 . Its InChI code is 1S/C11H12FNO4/c1-11(2,3)10(14)17-7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
4-Fluoro-3-nitrophenyl pivalate is a solid at room temperature . It has a molecular weight of 241.22 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
General Properties
“4-Fluoro-3-nitrophenyl pivalate” is a chemical compound with the CAS Number: 1415564-98-5. It has a molecular weight of 241.22. It is typically stored in a refrigerator and has a purity of 95%. It is a solid at room temperature .
Bioconjugation and Biomolecule Immobilization
One of the significant applications of “4-Fluoro-3-nitrophenyl pivalate” is in the field of bioconjugation and biomolecule immobilization. It is used as a photolinker for photoaffinity labeling . This compound can be used to modify molecules such as proteins, peptides, nucleic acids, drugs, and solid surfaces for various purposes .
Surface Engineering
“4-Fluoro-3-nitrophenyl pivalate” can be used in surface engineering. It can activate an inert surface through nitrene insertion reaction . This activated surface can conjugate a biomolecule without any catalyst, reagent, or modification .
Rapid Diagnostics
This compound can be used in the field of rapid diagnostics. It can be used for the immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used for biomolecule immobilization and bioconjugation , suggesting that its targets could be a wide range of biomolecules.
Mode of Action
It’s known that similar compounds, such as 4-fluoro-3-nitrophenyl azide, can form a covalent bond with biomolecules upon photo-irradiation . This suggests that 4-Fluoro-3-nitrophenyl pivalate might interact with its targets in a similar manner, leading to changes in the biomolecules’ structure and function.
Biochemical Pathways
Given its potential use in biomolecule immobilization and bioconjugation , it’s likely that it affects a variety of biochemical pathways depending on the specific biomolecules it interacts with.
Result of Action
Based on the known actions of similar compounds , it’s likely that it leads to changes in the structure and function of the biomolecules it interacts with.
Propiedades
IUPAC Name |
(4-fluoro-3-nitrophenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,3)10(14)17-7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHPBVPEPYHRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190961 | |
| Record name | Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitrophenyl pivalate | |
CAS RN |
1415564-98-5 | |
| Record name | Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















